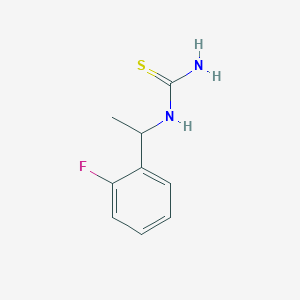

1-(2-Fluorophenyl)ethylthiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2S |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(2-fluorophenyl)ethylthiourea |

InChI |

InChI=1S/C9H11FN2S/c1-6(12-9(11)13)7-4-2-3-5-8(7)10/h2-6H,1H3,(H3,11,12,13) |

InChI Key |

CUEHDKNJUPWBAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1F)NC(=S)N |

Origin of Product |

United States |

Mechanistic Insights into the Biological Activities of 1 2 Fluorophenyl Ethylthiourea Analogues in Vitro and Biochemical Focus

Elucidation of Anticancer and Cytotoxic Action Mechanisms (In Vitro Focus)

The anticancer properties of thiourea (B124793) derivatives and related heterocyclic compounds are often attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival. Laboratory studies focusing on cellular and molecular interactions have provided significant insights into these mechanisms.

A primary mechanism by which thiourea analogues and similar structures exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. mdpi.com Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Targeting apoptotic pathways is therefore a key strategy in cancer therapy. nih.gov

Studies on various heterocyclic compounds structurally related to thiourea derivatives have shown they can trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com A common feature observed is the progression of cancer cells into late-stage apoptosis following treatment. For instance, in studies involving pyranochromene derivatives, flow cytometry analysis using Annexin V and Propidium (B1200493) Iodide (PI) staining demonstrated a significant increase in the population of late apoptotic cells (positive for both Annexin V and PI). researchgate.net

The intrinsic pathway is frequently implicated, involving the modulation of the Bcl-2 family of proteins. Research on novel imidazole (B134444) derivatives showed that the potent compound 4f induced apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax in HeLa cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. mdpi.comnih.gov Similarly, certain 4-thiazolidinone (B1220212) derivatives were found to induce apoptosis by increasing the expression of p53, Bax, and cytochrome c in MCF-7 breast cancer cells. mdpi.com

Table 1: Effect of Selected Heterocyclic Analogues on Apoptotic Markers in Cancer Cell Lines

| Compound/Analogue Class | Cell Line | Key Apoptotic Events Observed | Source |

|---|---|---|---|

| Compound 4f (Imidazole derivative) | HeLa | Increased Bax expression, decreased Bcl-2 expression, increased Caspase-3 expression. nih.gov | nih.gov |

| 4-Thiazolidinone derivatives | MCF-7 | Reduced mitochondrial membrane potential; activation of caspases 7, 8, 9, and 10; increased expression of p53, Bax, and cytochrome c. mdpi.com | mdpi.com |

| Pyranochromene derivatives | MCF-7 | Significant increase in early and late apoptotic cell populations. researchgate.net | researchgate.net |

| Allium atroviolaceum bulb extract (BAA) | HepG2 | Sharp enhancement of early and late apoptosis. frontiersin.org | frontiersin.org |

Chronic inflammation is a well-established driver of cancer development and progression. Interleukin-6 (IL-6) is a key pleiotropic, pro-inflammatory cytokine that plays a significant role in promoting inflammatory responses within the tumor microenvironment and systemically. nih.govnih.gov Elevated levels of IL-6 are associated with tumor growth, angiogenesis, metastasis, and resistance to therapy. It can, for example, influence the permeability of epithelial barriers, a process implicated in inflammatory conditions. nih.gov

Given the integral role of IL-6 in inflammation-driven cancer, its modulation represents a viable therapeutic target. While direct studies on 1-(2-Fluorophenyl)ethylthiourea's effect on IL-6 are not extensively documented, the broader class of anti-inflammatory compounds often functions by suppressing such mediators. In various models, the modulation of IL-6 levels, either through direct inhibition of its production or by blocking its receptor signaling pathways, has been shown to have anti-inflammatory and immunomodulatory effects. nih.gov For example, in vitro studies have demonstrated that certain preparations containing IL-6 can modulate the differentiation of macrophages, balancing them toward an anti-inflammatory M2a profile. nih.gov The potential for thiourea analogues to influence IL-6 levels or its downstream signaling pathways remains an area for further investigation to fully understand their anticancer mechanisms.

A highly specific mechanism of anticancer action involves the inhibition of oncogenic enzymes that drive malignant cell proliferation. One of the most prominent targets in this category is the BCR-ABL1 tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). wikipedia.org This constitutively active kinase results from a chromosomal translocation and drives the uncontrolled growth of leukemia cells. wikipedia.orgnih.gov

Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML by binding to the ATP-binding site of the BCR-ABL1 kinase, stabilizing its inactive form and blocking its downstream signaling. nih.govresearchgate.net While specific data on this compound is limited, the development of small molecule inhibitors against BCR-ABL1 is a major focus of cancer research. nih.gov Compounds like Imatinib (B729) , Dasatinib , and Nilotinib are well-established TKIs that effectively inhibit the proliferation of BCR-ABL1-expressing cells. wikipedia.org Research has shown that combining a TKI like imatinib with inhibitors of other pathways, such as PAK1/2 serine/threonine kinase, can result in synergistic effects, leading to increased apoptosis and growth inhibition in CML cells. nih.govsemanticscholar.org

Furthermore, some compounds initially developed as bacterial topoisomerase inhibitors have been found to target human oncogenic enzymes. For example, certain novel bacterial topoisomerase inhibitors (NBTIs) were unexpectedly found to target human topoisomerase IIα, an enzyme crucial for DNA replication in proliferating cells, and induced DNA strand breaks in human leukemia K562 cells (a CML cell line). nih.gov

Table 2: Examples of Oncogenic Enzyme Inhibition by Small Molecule Analogues

| Inhibitor Class / Compound | Enzyme Target | Effect | Cancer Type / Cell Line | Source |

|---|---|---|---|---|

| Tyrosine Kinase Inhibitors (e.g., Imatinib) | BCR-ABL1 Tyrosine Kinase | Inhibition of kinase activity, blocking of proliferation. wikipedia.orgnih.gov | Chronic Myeloid Leukemia (CML) | wikipedia.orgnih.gov |

| IPA-3 | p21-activated kinase (PAK1) | Synergistic growth inhibition and apoptosis when combined with Imatinib. nih.govsemanticscholar.org | CML / K562 cells | nih.govsemanticscholar.org |

| Tricyclic NBTIs (e.g., Amide 1a) | Human Topoisomerase IIα | Induction of DNA strand breaks. nih.gov | Human Leukemia K562 cells | nih.gov |

The ultimate outcome of apoptosis induction and enzyme inhibition is the suppression of cancer cell growth. The cytotoxic potential of this compound analogues has been evaluated against a panel of human cancer cell lines in vitro. These studies typically quantify growth inhibition using assays that measure cell viability, with results often expressed as the half-maximal inhibitory concentration (IC50).

For example, platinum complexes containing a related bis(fluorophenyl)ethylenediamine ligand demonstrated potent cytotoxic activity. The R,R/S,S configured compounds were found to be about ten times as active as the standard chemotherapy drug cisplatin (B142131) in a tumor colony-forming assay and showed comparable activity to cisplatin against the P388 D1 leukemia cell line. nih.gov Enantiomeric versions of these complexes also showed strong activity against the hormone-sensitive human MCF7 breast cancer cell line and P388 leukemia. nih.gov

Other heterocyclic analogues have also shown broad and potent growth-inhibitory effects. The imidazole derivative 4f exhibited outstanding antiproliferative activity against three cancer cell lines (A549, HeLa, and HepG2), with greater potency than the reference drugs 5-FU and MTX. nih.gov

Table 3: In Vitro Cell Growth Inhibition by Related Phenyl and Heterocyclic Analogues

| Compound Class / Analogue | Cancer Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| [1,2-bis(fluorophenyl)ethylenediamine]platinum(II) complexes | P388 D1 Leukemia | R,R/S,S isomers are comparable or more active than cisplatin. nih.gov | nih.gov |

| [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) | MCF7 (Breast), P388 (Leukemia) | Strong and comparable activity on both tumor models. nih.gov | nih.gov |

| Compound 4f (Imidazole derivative) | A549 (Lung), HeLa (Cervical), HepG2 (Liver) | Exhibited outstanding antiproliferative activity, more potent than 5-FU and MTX. nih.gov | nih.gov |

| Tricyclic NBTIs (Amides 1a, 1b) | K562 (Leukemia) | Demonstrated growth inhibitory effects. nih.gov | nih.gov |

Mechanisms of Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, thiourea derivatives are investigated for their potential as antimicrobial agents. The mechanisms often involve the inhibition of essential microbial enzymes that have no close homologues in humans, providing a window for selective toxicity.

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated targets for antibacterial drugs. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and cell division. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is essential for decatenating (unlinking) daughter chromosomes after replication. nih.gov Inhibition of these enzymes leads to disruptions in DNA synthesis and repair, ultimately causing bacterial cell death.

Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that target these enzymes. Studies on tricyclic NBTI analogues have detailed their inhibitory activity. For instance, Amide 1a was identified as a potent inhibitor of both supercoiling by S. aureus DNA gyrase and decatenation by S. aureus TopoIV, with IC50 values of 150 nM and 653 nM, respectively. nih.gov This compound was equipotent to the known NBTI gepotidacin (B1671446) against DNA gyrase and fourfold more potent against TopoIV. nih.gov The mechanism of these amide NBTIs involves stabilizing the enzyme-DNA cleavage complex, leading to the accumulation of single- and double-strand DNA breaks. nih.gov

Table 4: Inhibition of Bacterial Topoisomerases by NBTI Analogues

| Compound / Analogue | Target Enzyme | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Amide 1a | S. aureus DNA Gyrase | Supercoiling Inhibition | 150 nM | nih.gov |

| Amide 1a | S. aureus Topoisomerase IV | Decatenation Inhibition | 653 nM | nih.gov |

Broad-Spectrum Antibacterial Activity Mechanisms Against Gram-Positive and Gram-Negative Pathogens

Thiourea derivatives have emerged as a promising class of antibacterial agents. While the precise molecular mechanism of action for many thiosemicarbazides is still under investigation, research points towards their ability to inhibit bacterial topoisomerases as a potential mode of action. nih.gov

Studies on substituted phenylthiourea (B91264) derivatives have revealed their potential to disrupt bacterial cell integrity. For instance, 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT), a compound structurally related to this compound, has demonstrated significant bacteriostatic properties. Its mechanism involves increasing the permeability of both the cell membrane and cell wall in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This disruption leads to the leakage of cellular contents and ultimately results in bacterial cell death. nih.gov

Furthermore, docking studies on fluorobenzoylthiosemicarbazides, another class of related compounds, suggest a potential interaction with D-alanyl-D-alanine ligase (Ddl). These compounds are predicted to bind to an allosteric site of Ddl with high affinity, indicating they may act as allosteric inhibitors of this essential enzyme in bacterial cell wall synthesis. nih.gov

The antibacterial activity of these compounds is often dependent on the substitution pattern on the phenyl ring. For example, certain trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides have shown potent activity against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Thiourea Analogues

| Compound/Analogue | Target Organism(s) | Observed Mechanism of Action | Reference(s) |

| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | S. aureus, E. coli | Increased permeability of cell membrane and cell wall, leading to cellular leakage. | nih.gov |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria | Potential allosteric inhibition of D-alanyl-D-alanine ligase (Ddl). | nih.gov |

Mode of Action Against Fungal Pathogens

The antifungal mechanisms of thiourea derivatives are multifaceted and can involve the disruption of the fungal cell membrane and the inhibition of essential enzymes. While specific studies on this compound are limited, research on related compounds provides insight into their potential modes of action.

One proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This is a common target for many antifungal drugs. nih.gov Thiocarbamates, which share a structural motif with thioureas, are known to inhibit squalene (B77637) epoxidase, an enzyme involved in the ergosterol biosynthesis pathway. nih.gov This inhibition leads to ergosterol depletion and the accumulation of squalene, which disrupts membrane structure and function. nih.gov

Additionally, some antifungal agents work by chelating polyvalent metal cations like Fe³⁺ and Al³⁺, which are essential cofactors for enzymes such as cytochromes. The inhibition of these enzymes can disrupt ergosterol biosynthesis. nih.gov Other potential targets include the inhibition of amino acid synthesis and the disruption of the cell wall structure. nih.gov The fungal cell wall, composed of chitin (B13524) and glucans, is a unique and attractive target for antifungal agents as it is absent in mammalian cells. nih.gov

Table 2: Potential Antifungal Mechanisms of Thiourea Analogues

| Mechanism | Description | Potential Molecular Target(s) | Reference(s) |

| Inhibition of Ergosterol Biosynthesis | Disruption of the fungal cell membrane integrity. | Squalene epoxidase, Cytochromes | nih.gov |

| Cell Wall Disruption | Interference with the synthesis of essential cell wall components. | Chitin synthase, Glucan synthase | nih.gov |

| Inhibition of Amino Acid Synthesis | Interference with the production of essential amino acids. | Enzymes in amino acid biosynthesis pathways | nih.gov |

Antiviral Action Pathways

Thiourea derivatives have been identified as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1), including strains that have developed resistance to existing antiretroviral drugs. These compounds often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

One such analogue, N-[2-(4-Methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, has been shown to effectively inhibit the replication of the HIV-1 strain HTLV(IIIB) in human peripheral blood mononuclear cells with a 50% inhibitory concentration (IC50) of 0.007 μM. researchgate.net Notably, this compound demonstrated significantly greater efficacy against a multidrug-resistant HIV-1 strain (RT-MDR) and an NNRTI-resistant strain (A17 with a Y181C mutation) compared to the reference compound trovirdine. researchgate.net The mechanism of these NNRTIs involves binding to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic activity. nih.gov

The development of resistance to antiretroviral therapy is a major challenge in the treatment of HIV-1/AIDS. mdpi.com Therefore, the ability of certain thiourea analogues to inhibit drug-resistant variants makes them promising candidates for further development.

The antiviral activity of thiourea analogues extends to a range of RNA viruses. The primary target for many antiviral nucleoside analogs is the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for the replication of RNA viruses. nih.gov Inhibition of RdRP can occur through chain termination, where the analog is incorporated into the growing RNA strand and prevents further elongation, or through lethal mutagenesis, where the incorporated analog causes errors in the viral genome, leading to non-viable progeny. mdpi.com

For instance, Remdesivir, a broad-spectrum antiviral, acts as a delayed chain terminator, while Favipiravir and Molnupiravir induce lethal mutagenesis. nih.govmdpi.com While not thiourea derivatives themselves, their mechanisms provide a framework for understanding how antiviral compounds can target RNA virus replication. The conservation of RNA secondary structures critical for the viral life cycle also presents a target for programmable antiviral agents. researchgate.net

HIV-1 protease is another critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of non-infectious virions. wikipedia.org Several FDA-approved HIV-1 protease inhibitors are in clinical use. nih.gov

While direct inhibition of HIV-1 protease by this compound has not been extensively documented, the design of novel protease inhibitors often incorporates fluorinated phenyl groups. For example, CNS-targeting HIV-1 protease inhibitors GRL-08513 and GRL-08613, which contain a P1-3,5-bis-fluorophenyl or a P1-para-monofluorophenyl ring, have shown potent activity against wild-type and drug-resistant HIV-1 strains. nih.govresearchmap.jp Crystallographic analysis reveals that these fluorinated rings sustain greater contact surfaces and form stronger van der Waals interactions with the active site of the protease. researchmap.jp

Table 3: Antiviral Activity of Selected Analogues

| Compound/Analogue | Virus | Molecular Target | Mechanism of Action | IC50/EC50 | Reference(s) |

| N-[2-(4-Methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea | HIV-1 (HTLV(IIIB)) | Reverse Transcriptase | NNRTI | 0.007 µM (IC50) | researchgate.net |

| GRL-08513 | HIV-1 (Wild-type & PI-resistant) | Protease | Protease Inhibitor | 0.0001 to ~0.0032 µM (EC50) | nih.gov |

| GRL-08613 | HIV-1 (Wild-type & PI-resistant) | Protease | Protease Inhibitor | 0.0001 to ~0.0032 µM (EC50) | nih.gov |

Neuropharmacological Mechanisms and Central Nervous System Interactions

The blood-brain barrier (BBB) presents a significant challenge for drugs targeting the CNS. However, certain structural modifications, such as the inclusion of fluorine atoms, have been shown to improve the CNS penetration of molecules. Novel HIV-1 protease inhibitors containing fluorophenyl rings, for instance, have demonstrated favorable BBB penetration properties in vitro. nih.gov This suggests that fluorinated compounds like this compound may have the potential to cross the BBB.

The specific neuropharmacological targets of thiourea derivatives are still being elucidated. Further research is necessary to understand the potential interactions of this compound and its analogues with CNS receptors and pathways.

Modulation of Neurotransmitter Systems (e.g., Serotonergic System Involvement)

The serotonergic system, a crucial network for regulating mood, sleep, and other physiological processes, is a key target for the pharmacological effects of this compound analogues. nih.govyoutube.com Serotonin (B10506), a monoamine neurotransmitter, is synthesized from the amino acid tryptophan and is primarily produced in the raphe nuclei of the brainstem. youtube.com From there, serotonergic neurons project throughout the central nervous system, influencing a wide array of functions. youtube.com

The activity of serotonin is mediated by a diverse family of receptors, categorized into seven distinct families (5-HT1 to 5-HT7). youtube.com With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors. youtube.com The diverse nature of these receptors allows for a wide range of cellular responses to serotonin, contributing to its complex role in brain function. youtube.com The reuptake of serotonin from the synaptic cleft is managed by the serotonin transporter (SERT), a protein that plays a critical role in terminating the neurotransmitter's signal. youtube.com

Recent research has highlighted the intricate ways in which serotonin release and signaling are controlled. The firing patterns of serotonergic neurons can create different modes of transmission, including synaptic and volume transmission. nih.gov During lower frequency activity, serotonin is typically confined to the synapse by efficient reuptake. nih.gov However, during high-frequency firing, serotonin can spill out of the synapse, leading to volume transmission that affects a wider area. nih.gov This dynamic regulation of serotonin availability is crucial for its diverse physiological roles. nih.gov

Receptor-Ligand Interactions in the Central Nervous System (e.g., 5-HT2 Receptors)

Within the central nervous system, the 5-HT2 family of serotonin receptors, particularly the 5-HT2A receptor, is a significant site of action for various psychoactive compounds. nih.gov These receptors are implicated in a range of functions and are the targets for drugs used to treat conditions like schizophrenia. nih.gov The head-twitch response in mice is a well-established behavioral model used to assess the function of 5-HT2A receptors. nih.gov

There are functional interactions between different serotonin receptor subtypes. For instance, studies have shown a connection between 5-HT1A and 5-HT2A receptors. nih.govnih.gov The blockade of presynaptic 5-HT1A receptors can lead to an indirect activation of 5-HT2A receptors, suggesting a complex interplay between these two receptor types that is influenced by the availability of serotonin. nih.govnih.gov

The signaling pathways activated by 5-HT2A receptors can also differ depending on the activating ligand. For example, serotonin itself induces head twitches through a β-arrestin-2-dependent pathway, while other agonists like DOI ((+/-)-2,5-dimethoxy-4-iodophenyl-2-aminopropane) act independently of β-arrestin-2. nih.gov This highlights the nuanced nature of receptor-ligand interactions and their downstream consequences.

Engagement with Endogenous Opioid System Components

The endogenous opioid system, which includes receptors like the mu (μ), delta (δ), and kappa (κ) opioid receptors, and their endogenous peptide ligands (e.g., enkephalins, endorphins), plays a critical role in pain modulation, reward, and emotional regulation. nih.govnih.gov This system is widely distributed throughout the central and peripheral nervous systems. nih.gov

There is significant crosstalk between the opioid and serotonergic systems. nih.gov This interaction is crucial for maintaining homeostasis and is involved in various physiological and pathological states. nih.gov For instance, the modulation of pain perception involves both of these neurotransmitter systems. nih.gov

The complexity of the opioid system extends to its role in conditions like social pain and addiction. mcgill.ca Research has shown that the mu-opioid receptor is important for social attachment behaviors. mcgill.ca Furthermore, alterations in the endogenous opioid system have been implicated in the pathophysiology of suicide. mcgill.ca The intricate relationship between different neurotransmitter systems underscores the need for a holistic understanding of drug action. nih.gov

Mechanisms of Enzyme Inhibition Beyond Anticancer Targets

The inhibitory effects of this compound analogues are not limited to their anticancer applications. These compounds can also modulate the activity of other enzymes involved in various disease processes.

Glutaminyl Cyclase Inhibition Pathways

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamine or glutamate (B1630785) residues of peptides and proteins. injirr.comdergipark.org.tr This post-translational modification is crucial for the maturation and function of many proteins. injirr.com However, an abnormal increase in QC activity has been linked to several diseases, including Alzheimer's disease, Huntington's disease, and certain types of cancer. injirr.comdergipark.org.tr

In the context of Alzheimer's disease, QC is involved in the formation of pGlu-amyloid beta (Aβ), a modified form of the Aβ peptide that is more prone to aggregation and neurotoxicity. injirr.comnih.gov By inhibiting QC, it is possible to reduce the formation of these toxic Aβ species. nih.govnih.gov This has made QC a promising therapeutic target for Alzheimer's disease. injirr.comnih.gov

QC inhibitors, such as Varoglutamstat (PQ912), have shown promise in preclinical and clinical studies for Alzheimer's disease. nih.gov Another QC inhibitor, BI-43, has demonstrated efficacy in a mouse model of Parkinson's disease, suggesting a broader potential for QC inhibition in neurodegenerative disorders. bioworld.com The mechanism involves reducing the formation of pathogenic protein aggregates. bioworld.com

| QC Inhibitor | Disease Target | Mechanism of Action |

| Varoglutamstat (PQ912) | Alzheimer's Disease | Reduces formation of pGlu-amyloid beta |

| BI-43 | Parkinson's Disease | Reduces formation of pathogenic protein aggregates |

General Enzyme Modulation in Disease-Related Pathways

The modulation of enzyme activity is a fundamental mechanism through which drugs exert their therapeutic effects. In addition to QC, other enzymes are involved in disease-related pathways that could be targeted by this compound analogues.

The endogenous opioid system itself is a complex network of enzymes and receptors. nih.govresearchgate.net The processing of opioid precursor proteins and the signaling cascades initiated by opioid receptor activation are all dependent on enzymatic activity. nih.gov Therefore, compounds that modulate these enzymes could have profound effects on pain, mood, and other physiological processes.

Furthermore, the interplay between different signaling pathways, such as the opioid and chemokine systems, highlights the potential for broad-spectrum enzyme modulation. dergipark.org.tr For example, QC is involved in the maturation of the chemokine CCL2, which is a critical mediator of neuroinflammation. dergipark.org.tr By inhibiting QC, it may be possible to dampen the inflammatory response in neurodegenerative diseases. dergipark.org.tr

Mechanistic Understanding of Other Therapeutic Potentials

The diverse biological activities of this compound analogues suggest that their therapeutic potential may extend beyond their currently understood mechanisms. The intricate network of interactions between neurotransmitter systems and enzymatic pathways provides a rich landscape for further investigation.

For example, the role of the endogenous opioid system in cardiac function, immune response, and obesity is an area of active research. nih.gov Animal studies have suggested that opioid receptors are involved in neuroprotection and the regulation of epileptic seizures. nih.gov The ability of compounds to modulate this system could open up new avenues for the treatment of a wide range of conditions.

The descending control of pain from the brainstem involves both GABAergic and enkephalinergic neurons. youtube.com This circuit highlights the complex interplay of different neurotransmitter systems in regulating pain sensitivity. youtube.com A deeper understanding of these mechanisms could lead to the development of more effective and targeted pain therapies.

Antioxidant Mechanisms (e.g., Free Radical Scavenging Activity)

Thiourea derivatives, including those with a fluorophenyl group, have demonstrated significant antioxidant potential. nih.gov Their mechanism of action often involves the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage. Studies have shown that fluorophenyl thiourea derivatives exhibit substantial antioxidant activity, in some cases surpassing that of standard antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), trolox, α-tocopherol, and ascorbic acid. nih.gov

The antioxidant capacity of these compounds is often evaluated through various assays, including:

DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay: This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Similar to the DPPH assay, this test assesses the scavenging of the ABTS radical cation. nih.gov

Ferric reducing antioxidant power (FRAP) assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

Cupric reducing antioxidant power (CUPRAC) assay: This method evaluates the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺). nih.gov

Superoxide (B77818) anion scavenging assay: This assay determines the ability of a compound to scavenge the superoxide radical (O₂⁻), a primary reactive oxygen species. nih.gov

Hydroxyl radical scavenging assay: This test measures the neutralization of the highly reactive hydroxyl radical (•OH). nih.gov

Hydrogen peroxide scavenging assay: This assay assesses the detoxification of hydrogen peroxide (H₂O₂). nih.gov

The effectiveness of these compounds as antioxidants is often concentration-dependent, with higher concentrations exhibiting greater scavenging activity. nih.gov

Anti-amoebic Modes of Action

Thiourea derivatives have emerged as promising candidates for the development of new anti-amoebic agents. Their mode of action against amoebas like Acanthamoeba castellanii and Entamoeba histolytica involves multiple mechanisms. nih.govresearchgate.net

One key aspect of their anti-amoebic activity is the induction of morphological changes in the amoeba. Treatment with thiourea derivatives has been observed to cause a reduction in the size of the amoeba, shortening of their acanthopodia (spine-like projections), and indistinct vacuolar and nuclear structures. nih.gov

Furthermore, these compounds can compromise the integrity of the amoebal cell membrane. nih.gov Fluorescence microscopy using acridine (B1665455) orange and propidium iodide (AOPI) staining has revealed that thiourea derivatives can damage the cell membrane, leading to cell death. nih.gov

The presence of specific chemical groups, such as amino acid moieties, can enhance the anti-amoebic activity of thiourea derivatives. nih.gov Some synthetic compounds like quinoxaline (B1680401) derivatives and thiosemicarbazone analogs have also shown beneficial properties against Entamoeba histolytica. nih.gov

The development of new anti-amoebic drugs is crucial due to the limitations of current treatments like metronidazole, which can have significant side effects and face the possibility of drug resistance. researchgate.netresearchgate.net

Table 1: Anti-amoebic Activity of Carbonyl Thiourea Derivatives

| Compound | Target Organism | IC50 (µg/mL) | IC50 (µM) |

| M1 (2-(3-benzoylthioureido)propanoic acid) | A. castellanii | 2.39 | 9.47 |

| A. polyphaga | 3.74 | 14.84 | |

| M2 (3-(3-benzoylthioureido)propanoic acid) | A. castellanii | - | - |

| A. polyphaga | - | - |

Note: Data extracted from a study on carbonyl thiourea derivatives. The study highlighted that compounds M1 and M2, which contain amino acid groups, exhibited stronger anti-amoebic activity. nih.gov Specific IC50 values for M2 were not provided in the referenced text.

Antituberculosis Mechanisms (e.g., Activity Against Mycobacterium tuberculosis Strains)

Thiourea derivatives, particularly as metal complexes, have shown significant potential as antitubercular agents. Halogenated copper (II) complexes of certain thiourea derivatives have demonstrated potent activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov

The mechanism of action of these compounds is believed to involve the inhibition of essential mycobacterial processes. For instance, some fluorophenylbenzohydrazides, which share structural similarities with thiourea derivatives, are thought to inhibit the tryptophan biosynthesis pathway in M. tuberculosis. nih.gov This pathway is crucial for the survival of the bacterium in the host. nih.gov

The antitubercular activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against different M. tuberculosis strains. Some diarylthiourea-copper (II) complexes have been found to be more potent than existing tuberculosis drugs like isoniazid (B1672263) and ethambutol (B1671381) against certain strains. nih.gov

Furthermore, these thiourea complexes can exhibit synergistic or additive effects when used in combination with standard antitubercular drugs like rifampicin, ethambutol, and streptomycin. nih.gov This suggests that they could be valuable as part of combination therapies to combat drug-resistant tuberculosis.

Table 2: In Vitro Antimycobacterial Activity of Diarylthiourea-Copper (II) Complexes

| Compound | Target Strain | Activity Comparison |

| Halogenated copper (II) complexes of 4-chloro-3-nitrophenylthiourea derivatives | Multidrug-resistant M. tuberculosis 210 | 2-16 times more potent than current TB-drugs |

| 3,4-dichlorophenylthiourea complex (5) | M. tuberculosis H37Rv and 192 | Equipotent to ethambutol (EMB) |

| All derivatives | Nontuberculous isolates | 2-8 times stronger than isoniazid (INH) |

Note: Data extracted from a study on the antimycobacterial activity of diarylthiourea-copper (II) complexes. nih.gov

Anti-inflammatory Modulations

Thiourea derivatives have demonstrated notable anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways. For example, some thiourea derivatives have been shown to effectively suppress the inflammatory response in models such as the carrageenan-induced paw edema test. nih.gov

The anti-inflammatory effects of these compounds are linked to their ability to interfere with the production and action of inflammatory mediators. Natural molecules with antioxidant properties can target key players in inflammation and exert beneficial health effects. mdpi.com This is relevant as oxidative stress is often intertwined with inflammation.

Some thiourea derivatives exhibit potent antinociceptive (pain-relieving) and anti-inflammatory properties with a reduced risk of the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests a more targeted mechanism of action that spares the gastrointestinal tract. The anti-inflammatory effect can be a consequence of the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory prostaglandins. mdpi.com

Multi-Target Ligand Approaches in Neurodegenerative Research (e.g., Alzheimer's Disease)

The multifactorial nature of neurodegenerative diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), and thiourea derivatives are being explored in this context. mdpi.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets involved in the disease pathology. mdpi.comresearchgate.net This approach is considered more effective than single-target drugs for complex diseases. mdpi.comresearchgate.net

In Alzheimer's disease research, thiourea-based MTDLs are designed to address several pathological hallmarks, including:

Cholinesterase Inhibition: A key feature of Alzheimer's is the depletion of the neurotransmitter acetylcholine. nih.gov Thiourea derivatives can be designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down acetylcholine, thereby increasing its levels in the brain. nih.govnih.gov

Aβ Aggregation Inhibition: The aggregation of amyloid-beta (Aβ) peptides into plaques is a primary pathological hallmark of Alzheimer's. nih.gov MTDLs can be designed to prevent this aggregation.

Metal Chelation: Dysregulation of metal ions like copper, zinc, and iron is implicated in oxidative stress and Aβ aggregation in Alzheimer's. researchgate.net Thiourea derivatives with metal-chelating properties can help restore metal homeostasis.

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in Alzheimer's. mdpi.com The inherent antioxidant properties of the thiourea scaffold are beneficial in this regard.

Anti-inflammatory Activity: Neuroinflammation plays a significant role in the progression of Alzheimer's disease. nih.gov The anti-inflammatory properties of thiourea derivatives can help mitigate this aspect of the pathology.

By combining different pharmacophores into a single molecule, pyrimidinylthiourea derivatives have been developed as multifunctional agents for Alzheimer's disease, showing promising results in preclinical studies. researchgate.net

Advanced Applications in Asymmetric Catalysis and Chiral Auxiliary Design

Exploration of Chiral 1-(2-Fluorophenyl)ethylthiourea Analogues as Organocatalysts

Chiral thiourea (B124793) organocatalysts are prized for their ability to act as dual-activation catalysts. The thiourea moiety, being a strong hydrogen-bond donor, functions as a Brønsted acid to activate electrophilic substrates. nih.gov This acidity is greater than that of corresponding ureas, making thioureas particularly effective. nih.gov When this thiourea group is appended to a chiral scaffold that also contains a Brønsted or Lewis basic site (such as a tertiary amine), the resulting molecule is bifunctional. This basic site can activate the nucleophile, bringing both reaction partners together in a highly organized, chiral transition state. nih.govjst.go.jp

The synthesis of these catalysts, including analogues of this compound, is typically straightforward. The most common method involves the reaction of a chiral primary or secondary amine with an appropriate isothiocyanate. nih.gov For instance, enantiomerically pure 1-(2-fluorophenyl)ethylamine (B1333738) could be reacted with an aryl isothiocyanate, often one bearing electron-withdrawing groups like trifluoromethyl, to enhance the acidity of the thiourea N-H protons and thus its catalytic activity. nih.gov

Pioneering work in the field has utilized scaffolds derived from chiral diamines, such as 1,2-diaminocyclohexane and 1,2-diphenylethylenediamine, to create highly effective bifunctional catalysts. nih.gov These systems have demonstrated that the precise geometry of the chiral backbone is crucial for transmitting stereochemical information during the catalytic cycle. The principles learned from these well-established catalysts are directly applicable to the design and potential use of catalysts based on the 1-(2-Fluorophenyl)ethyl moiety.

Stereoselective Transformations in Contemporary Organic Synthesis Utilizing Thiourea Catalysts

Bifunctional thiourea catalysts, structurally analogous to this compound, have been successfully deployed in a multitude of stereoselective reactions. Their ability to co-activate both the nucleophile and the electrophile under mild, metal-free conditions makes them highly valuable in modern organic synthesis. nih.govrsc.org

Key transformations include:

Michael Addition: These catalysts effectively promote the conjugate addition of carbon nucleophiles, such as dicarbonyl compounds or simple ketones, to nitroolefins. This reaction is a powerful tool for forming carbon-carbon bonds enantioselectively. Research has shown that catalysts bearing both a thiourea and an imidazole (B134444) or amine group can achieve high yields and enantioselectivities. jst.go.jpgoettingen-research-online.de

Aza-Henry (Nitro-Mannich) Reaction: The addition of nitroalkanes to N-Boc protected ketimines, particularly those derived from isatins, is a signature application. nih.govnih.gov This reaction produces chiral β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. Catalysts derived from Cinchona alkaloids or other chiral amino alcohols have achieved excellent diastereo- and enantioselectivity. nih.gov

Petasis-Type Reaction: Multifunctional thioureas bearing a 1,2-amino alcohol moiety have been shown to significantly accelerate the Petasis-type reaction of alkenylboronic acids with N-phenoxycarbonyl quinolinium salts, affording 1,2-addition products with up to 97% enantiomeric excess (ee). nih.govjst.go.jp

Strecker Reaction: The synthesis of chiral α-amino nitriles through the addition of cyanide to imines is another area where bifunctional thioureas excel. Catalysts incorporating a thiourea and a Schiff base or other basic group have been developed for this purpose. nih.govgoettingen-research-online.de

Table 1: Representative Asymmetric Reactions Catalyzed by Bifunctional Thiourea Analogues

| Reaction Type | Catalyst Type | Substrates | Result (Yield, ee/dr) | Reference |

|---|---|---|---|---|

| Aza-Henry Reaction | Hydroquinine-derived thiourea with amino alcohol | Isatin-derived ketimines + Nitroalkanes | Up to 99% yield, 99% ee, 99:1 dr | nih.gov |

| Michael Addition | (R,R)-1,2-diphenylethylenediamine-derived thiourea | Nitroolefins + 1,3-Dicarbonyl compounds | Good to excellent yields, high dr and ee | rsc.org |

| Petasis-Type Reaction | Thiourea with 1,2-amino alcohol moiety | Alkenylboronic acids + N-phenoxycarbonyl quinolinium salts | High yields, up to 97% ee | nih.govjst.go.jp |

| Nitro-Michael Reaction | Chiral scaffold with thiourea and imidazole groups | Nitroolefins + Acetone | Up to 87% ee | goettingen-research-online.de |

Mechanistic Pathways of Organocatalytic Asymmetric Induction

The efficacy of chiral thiourea catalysts stems from their well-defined mechanism of action, which relies on creating a highly ordered transition state through non-covalent interactions. The primary mode of activation involves the two N-H protons of the thiourea group forming a bidentate (two-point) hydrogen-bonding interaction with an electron-rich atom on the electrophilic substrate, such as the oxygen atoms of a nitro group or a carbonyl. nih.gov

This "molecular clamp" serves two purposes:

Electrophile Activation: It lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.

Stereochemical Control: It holds the electrophile in a fixed orientation within the catalyst's chiral pocket.

In a bifunctional catalyst, a basic group (e.g., tertiary amine) on the chiral backbone simultaneously activates the nucleophile, often through deprotonation or hydrogen bonding. This dual activation model brings the two reactants into close proximity in a specific, predictable orientation, allowing the reaction to proceed through a low-energy, highly organized transition state. It is this organization that dictates the stereochemical outcome of the product. For example, in the aza-Henry reaction, the catalyst is proposed to bind the imine via the thiourea group and the deprotonated nitroalkane via the protonated amine group, directing the nucleophilic attack to one specific face of the imine. nih.govnih.gov

Prospective Research in Asymmetric Multicomponent and Cycloaddition Reactions with Thiourea Derivatives

The future of organocatalysis with thiourea derivatives like this compound is moving towards more complex and atom-economical transformations. A major area of focus is the development of asymmetric multicomponent reactions (AMCRs). rsc.org AMCRs, where three or more reactants combine in a single pot to form a complex product, are highly desirable for their efficiency. Bifunctional thiourea catalysts are ideally suited for AMCRs as they can organize multiple substrates simultaneously. researchgate.net The asymmetric Biginelli reaction, which produces medicinally relevant dihydropyrimidines, is one such area where thiourea catalysts have shown promise. researchgate.net

Another promising frontier is the application of these catalysts in asymmetric cycloaddition reactions. The ability of thioureas to activate dienophiles or other unsaturated systems through hydrogen bonding could be harnessed to control the stereochemistry of [4+2], [3+2], or other cycloadditions.

Future research will likely focus on:

Designing novel, more sophisticated thiourea catalysts for a broader range of AMCRs.

Developing tandem or cascade reactions where a single thiourea catalyst orchestrates multiple sequential transformations. nih.govjst.go.jp

Expanding the application to challenging cycloaddition reactions, providing metal-free alternatives for the synthesis of complex cyclic and heterocyclic systems.

Integrating thiourea catalysis into flow chemistry systems for more efficient and scalable synthesis of chiral molecules.

By leveraging the fundamental principles of hydrogen-bond-based activation and bifunctionality, catalysts from the this compound family and its analogues will continue to be powerful tools in the synthesis of complex, enantiomerically pure molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.